molecular formula C11H18O3 B15160345 Cycloheptyl 3-oxobutanoate CAS No. 653565-53-8

Cycloheptyl 3-oxobutanoate

Katalognummer: B15160345
CAS-Nummer: 653565-53-8
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: GAEIHYPOJTWYDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloheptyl 3-oxobutanoate is an organic compound with the molecular formula C11H18O3 It is an ester derived from the reaction between cycloheptanol and 3-oxobutanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cycloheptyl 3-oxobutanoate can be synthesized through the esterification reaction between cycloheptanol and 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to cycloheptyl 3-oxobutanoic acid.

    Reduction: Reduction can yield cycloheptyl 3-hydroxybutanoate.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cycloheptyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cycloheptyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cycloheptyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-oxobutanoate: Similar in structure but with an ethyl group instead of a cycloheptyl group.

    Methyl 3-oxobutanoate: Contains a methyl group in place of the cycloheptyl group.

    Isopropyl 3-oxobutanoate: Features an isopropyl group instead of a cycloheptyl group.

Uniqueness

Cycloheptyl 3-oxobutanoate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.

Eigenschaften

CAS-Nummer

653565-53-8

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

cycloheptyl 3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3

InChI-Schlüssel

GAEIHYPOJTWYDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)OC1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.